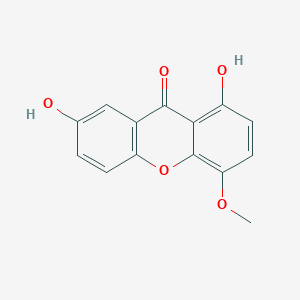

1,7-Dihydroxy-4-methoxyxanthone

Description

This compound has been reported in Polygala tenuifolia, Hypericum japonicum, and other organisms with data available.

Properties

IUPAC Name |

1,7-dihydroxy-4-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-11-5-3-9(16)12-13(17)8-6-7(15)2-4-10(8)19-14(11)12/h2-6,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZGWMWSKOGVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236284 | |

| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87339-76-2 | |

| Record name | 1,7-Dihydroxy-4-methoxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87339-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087339762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quest for 1,7-Dihydroxy-4-methoxyxanthone: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for the xanthone (B1684191) derivative, 1,7-dihydroxy-4-methoxyxanthone. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource for the procurement and purification of this compound.

Executive Summary

This compound is a naturally occurring phenolic compound belonging to the xanthone class, which is known for a wide range of biological activities. This guide details its primary and potential natural sources, providing a comparative analysis of reported occurrences. Furthermore, it outlines a detailed experimental protocol for its isolation and purification, compiled from peer-reviewed scientific literature. The presented methodologies and data are intended to streamline future research and development efforts centered on this promising bioactive molecule.

Natural Sources of this compound

The primary documented natural source of this compound is the wood of Cratoxylum maingayi.[1][2] Additionally, scientific databases indicate its presence in other plant species, including Cratoxylum cochinchinense and Hypericum japonicum. However, the most detailed isolation procedures have been reported from Cratoxylum maingayi.

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant | Reference |

| Cratoxylum maingayi | Wood | [1][2] |

| Cratoxylum cochinchinense | Stems | |

| Hypericum japonicum | Aerial Parts | |

| Polygala tenuifolia | Not Specified |

Experimental Protocols for Isolation and Purification

The following protocol is a composite methodology based on the successful isolation of xanthones from Cratoxylum species. This serves as a foundational procedure that can be adapted and optimized for specific laboratory conditions.

Extraction

The initial step involves the extraction of crude secondary metabolites from the plant material.

-

Plant Material Preparation: Air-dried and powdered wood of Cratoxylum maingayi is used as the starting material.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity. A common sequence begins with a nonpolar solvent like hexane (B92381) to remove lipids and waxes, followed by a medium-polarity solvent such as dichloromethane (B109758) or chloroform (B151607) to extract xanthones and other less polar compounds, and finally a polar solvent like methanol (B129727) or ethanol (B145695) to isolate more polar constituents. For the isolation of this compound, the dichloromethane or chloroform extract is typically the most relevant. The extraction is usually performed at room temperature over an extended period or under reflux for a shorter duration to ensure exhaustive extraction.

Fractionation and Column Chromatography

The crude extract is then fractionated to separate compounds based on their polarity.

-

Solvent Partitioning: The crude dichloromethane/chloroform extract can be further partitioned between immiscible solvents, such as hexane and aqueous methanol, to achieve a preliminary separation of compounds.

-

Silica (B1680970) Gel Column Chromatography: The xanthone-rich fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually introducing ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

Purification

The final step involves the purification of the target compound from the enriched fractions.

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound are further purified using pTLC with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The band corresponding to the target compound is scraped off, and the compound is eluted with a polar solvent like methanol or acetone.

-

Recrystallization: The purified compound can be further crystallized from an appropriate solvent system (e.g., methanol-chloroform) to obtain a highly pure crystalline solid.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

References

Biological Activity of 1,7-Dihydroxy-4-methoxyxanthone: An In-depth Technical Guide

A comprehensive review of available scientific literature reveals a significant lack of specific biological activity data for 1,7-Dihydroxy-4-methoxyxanthone. While the chemical structure and existence of this compound are documented, extensive studies detailing its quantitative biological effects, mechanisms of action, and associated experimental protocols are not present in the public domain.

In contrast, a closely related structural analog, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) , has been the subject of numerous investigations, particularly focusing on its anti-inflammatory and anticancer properties. This technical guide will, therefore, focus on the well-documented biological activities of this related compound to provide insights that may be relevant for the study of similar xanthone (B1684191) structures.

Anti-inflammatory Activity of 1,7-dihydroxy-3,4-dimethoxyxanthone

1,7-dihydroxy-3,4-dimethoxyxanthone has demonstrated significant anti-inflammatory effects in various in vitro models. Its primary mechanisms of action involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and Mediators

Studies have shown that 1,7-dihydroxy-3,4-dimethoxyxanthone can suppress the production of several pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound has been observed to decrease the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

| Cell Line | Stimulant | Compound Concentration | Effect | Reference |

| RAW264.7 | LPS | Various | Dose-dependent decrease in IL-6 and TNF-α production | [1] |

| THP-1 | LPS + IFN-γ | ≤ 10 µg/mL | Reduced mRNA expression of IL-1β, iNOS, and TNF-α | [2] |

Modulation of Signaling Pathways

The anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone are attributed to its ability to interfere with crucial inflammatory signaling cascades, including the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

1,7-dihydroxy-3,4-dimethoxyxanthone has been identified as a potential inhibitor of TLR4.[1] By binding to TLR4, it can hinder the downstream signaling that leads to the activation of NF-κB, a key transcription factor for many pro-inflammatory genes. This inhibition results in reduced nuclear translocation of the p65 subunit of NF-κB.[1]

The compound also modulates the MAPK signaling pathway, which plays a critical role in inflammation. It has been shown to affect the phosphorylation of key MAPK proteins such as p38 and JNK, leading to a downstream reduction in inflammatory responses.[2]

Anticancer Activity of Hydroxyxanthones

While specific data for this compound is unavailable, studies on similar hydroxyxanthones have demonstrated their potential as anticancer agents. For instance, a study evaluating a series of hydroxyxanthones against the human liver carcinoma cell line (HepG2) showed that the number and position of hydroxyl groups significantly influence the anticancer activity.[3] In that study, 1,7-dihydroxyxanthone (the parent compound without the methoxy (B1213986) group) exhibited an IC50 value of 13.2 µM.[3]

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,7-dihydroxyxanthone | HepG2 | 13.2 | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of a compound on a cell line.

Methodology:

-

Cells (e.g., RAW264.7 or HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., 1,7-dihydroxy-3,4-dimethoxyxanthone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 4 hours.

-

The MTT solution is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.

Methodology:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

-

The plate is washed, and any non-specific binding sites are blocked.

-

Cell culture supernatants (containing the secreted cytokines) and a series of standards with known cytokine concentrations are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

The plate is washed again, and a substrate for the enzyme is added, leading to a color change.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Western Blot Analysis

Objective: To detect and quantify specific proteins (e.g., phosphorylated p65) in cell lysates.

Methodology:

-

Cells are treated with the compound and/or stimulant, and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

-

The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system.

-

The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking in the scientific literature, the extensive research on its close analog, 1,7-dihydroxy-3,4-dimethoxyxanthone, provides a strong foundation for inferring its potential pharmacological properties. The anti-inflammatory and potential anticancer activities of these xanthones are primarily mediated through the modulation of key cellular signaling pathways. Further research is warranted to specifically elucidate the biological profile of this compound and to determine if it shares the therapeutic potential of its more studied counterpart.

References

- 1. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone through inhibition of M1-phenotype macrophages via arginine/mitochondrial axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]

The Core Mechanism of Action of 1,7-Dihydroxy-4-methoxyxanthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-4-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its core mechanisms of action, with a particular focus on its anti-inflammatory and anticancer properties. Drawing from a range of in vitro and in vivo studies, this document details the signaling pathways modulated by this compound, presents quantitative data on its biological efficacy, and outlines the experimental protocols utilized in its investigation. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Xanthones are a class of polyphenolic compounds found in various plant species and are known for their broad spectrum of biological activities. This compound, and its closely studied derivative 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (often referred to as XAN in literature), have demonstrated potent anti-inflammatory, anticancer, and antioxidant effects. This document will primarily focus on the mechanisms elucidated for 1,7-dihydroxy-3,4-dimethoxyxanthone as a representative of this structural class, providing a detailed exploration of its molecular interactions and cellular effects.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, particularly in macrophages.

Inhibition of the TLR4/NF-κB Signaling Pathway

A pivotal mechanism underlying the anti-inflammatory effects of XAN is the suppression of the Toll-like receptor 4 (TLR4) signaling cascade. XAN has been shown to directly bind to TLR4, inhibiting its dimerization and subsequent downstream signaling.[1] This inhibition prevents the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[1][2]

The suppression of NF-κB activation leads to a significant reduction in the production of pro-inflammatory cytokines and enzymes. Specifically, XAN treatment has been observed to decrease the expression of inducible nitric oxide synthase (iNOS), NOD-like receptor thermal protein domain protein 3 (NLRP3), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[3][4]

Modulation of Macrophage Polarization and Arginine Metabolism

XAN influences macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2] This is achieved by downregulating M1 markers like iNOS and upregulating M2 markers such as arginase 1 (ARG-1), mannose receptor (CD206), and interleukin-10 (IL-10).[3][4]

Furthermore, XAN enhances the arginine metabolism pathway.[3] By increasing the expression of arginase 1 and ornithine decarboxylase, it shifts arginine metabolism away from the production of nitric oxide (by iNOS in M1 macrophages) and towards the production of ornithine and polyamines, which are involved in tissue repair.[3][4]

Reduction of Oxidative Stress

The compound also exhibits potent antioxidant properties by reducing the generation of reactive oxygen species (ROS) and inhibiting mitochondrial damage in macrophages stimulated with lipopolysaccharide (LPS) and interferon-γ (IFN-γ).[3][4]

Anticancer Mechanism of Action

1,7-Dihydroxy-3,4-dimethoxyxanthone has demonstrated significant anticancer activity, particularly against multidrug-resistant (MDR) cancer cells.[5][6]

Regulation of MAPK Signaling Pathway

The primary anticancer mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. XAN has been shown to upregulate p38 MAPK and downregulate extracellular signal-regulated kinase (ERK).[5] The upregulation of p38 is associated with cell cycle arrest at the G2 phase, while the downregulation of ERK is linked to the induction of apoptosis.[5]

Induction of Apoptosis and Cell Cycle Arrest

The modulation of MAPK signaling by XAN leads to the induction of apoptosis and cell cycle arrest in cancer cells.[5] The central role of p53 has been suggested as a mediator of these effects.[5] Western blot analysis has confirmed the pro-apoptotic and cell cycle arrest activities of XAN.[5]

Quantitative Data

The following tables summarize the quantitative data regarding the biological activities of this compound and its derivatives.

Table 1: Anti-inflammatory Activity

| Assay | Cell Line | Treatment | Concentration | Effect | Reference |

| Cell Viability (CCK-8) | THP-1 | XAN | ≤ 10 µg/mL | No effect on viability | [4][7] |

| mRNA Expression | THP-1 | XAN | Not specified | Reduced IL-1β, iNOS, NLRP3, TNF-α | [4][8] |

| mRNA Expression | THP-1 | XAN | Not specified | Increased CCL-22, CD206, IL-10, PPAR-γ, TGM2, ARG-1, ODC1 | [8] |

Table 2: Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 1,7-dihydroxyxanthone | HepG2 | Anticancer | 13.2 μM | [9] |

| 1-hydroxyxanthone | HepG2 | Anticancer | 43.2 μM | [9] |

| Xanthone | HepG2 | Anticancer | 85.3 μM | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of 1,7-dihydroxy-3,4-dimethoxyxanthone.

Cell Culture and Treatment

-

RAW264.7 and THP-1 Macrophages: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. For differentiation, THP-1 cells are treated with phorbol (B1677699) 12-myristate-13-acetate (PMA). Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) and/or interferon-γ (IFN-γ).[2][3]

-

A549/Taxol Cells: Multidrug-resistant non-small cell lung carcinoma cells are maintained in culture medium. The growth inhibitory effects of XAN are assessed at various concentrations and time points.[5]

Molecular Biology Techniques

-

Western Blotting: Used to determine the expression levels of key proteins in the signaling pathways, such as p-p65, p-JNK, iNOS, NLRP3, IL-1β, arginase 1, p38, and ERK.[2][4][5]

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): Employed to measure the mRNA expression levels of pro- and anti-inflammatory genes.[4][8]

-

Immunofluorescence: Utilized to visualize the nuclear translocation of NF-κB (p65).[1]

-

ELISA: Used to quantify the production of pro-inflammatory cytokines in cell culture supernatants.[1]

-

Dual-Luciferase Reporter Assay: To assess the transcriptional activity of NF-κB.[1]

Cellular Assays

-

Cell Viability Assay (MTT or CCK-8): To evaluate the cytotoxic effects of the compound on both immune and cancer cells.[4][5]

-

Flow Cytometry: To analyze cell cycle distribution and quantify apoptosis.[5]

-

Cellular Thermal Shift Assay (CETSA): To validate the direct binding of XAN to its target protein, TLR4.[1]

In Silico and In Vivo Studies

-

Molecular Docking Simulation: To predict the binding mode and interaction between XAN and its target proteins, such as TLR4.[1]

-

Animal Models: Collagen-induced arthritis (CIA) model rats have been used to evaluate the in vivo anti-inflammatory effects of xanthone-rich fractions containing XAN.[2]

Conclusion

This compound and its closely related derivatives, particularly 1,7-dihydroxy-3,4-dimethoxyxanthone, exhibit promising therapeutic potential as both anti-inflammatory and anticancer agents. The core mechanisms of action are multifaceted, involving the direct inhibition of key inflammatory signaling pathways such as TLR4/NF-κB, the modulation of macrophage polarization, and the regulation of critical cancer-related pathways like MAPK. The data presented in this guide underscore the importance of further research to fully elucidate the therapeutic capabilities of this class of compounds and to advance their development as novel drug candidates. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to build upon these foundational studies.

References

- 1. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone through inhibition of M1-phenotype macrophages via arginine/mitochondrial axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]

Unveiling 1,7-Dihydroxy-4-methoxyxanthone: A Technical Guide

An In-depth Exploration of the Discovery, Properties, and Potential of a Promising Natural Compound

This technical guide provides a comprehensive overview of 1,7-Dihydroxy-4-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery, history, chemical properties, and potential therapeutic applications of this compound. This document details its natural sources, isolation, and characterization, and explores its potential biological activities and associated signaling pathways.

Discovery and History

This compound was first reported in a 2001 study published in the journal Phytochemistry. The research, conducted by Yang, Xu, and Yang, detailed the isolation and characterization of this novel xanthone from the roots of Polygala tenuifolia. This seminal work laid the foundation for future investigation into the chemical and biological properties of this compound. Although isolated from Polygala tenuifolia, this xanthone has also been identified in other plant species, including Cratoxylum cochinchinense and Hypericum japonicum.[1]

Physicochemical Properties and Spectroscopic Data

This compound (Chemical Formula: C₁₄H₁₀O₅, Molecular Weight: 258.23 g/mol ) is a polycyclic aromatic organic compound belonging to the xanthone family. The structure consists of a dibenzo-γ-pyrone nucleus with hydroxyl groups at positions 1 and 7, and a methoxy (B1213986) group at position 4.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹³C NMR (DMSO-d₆) | [Data to be populated from the 2001 Phytochemistry paper if accessible] |

| ¹H NMR (DMSO-d₆) | [Data to be populated from the 2001 Phytochemistry paper if accessible] |

| Mass Spectrometry (GC-MS) | [Data to be populated from the 2001 Phytochemistry paper if accessible] |

Note: Detailed NMR and MS data are reported in Phytochemistry, 2001, 58(8), 1245-1248. Access to the full paper is required for complete data presentation.

Natural Sources, Isolation, and Purification

Natural Occurrence:

-

Polygala tenuifolia (Yuan Zhi)

-

Cratoxylum cochinchinense

-

Hypericum japonicum

Experimental Protocol: Isolation from Polygala tenuifolia

The following is a generalized protocol based on common phytochemical extraction techniques for xanthones and is expected to be similar to the original isolation procedure.

-

Extraction: The dried and powdered roots of Polygala tenuifolia are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure the complete recovery of secondary metabolites.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Xanthones are typically enriched in the ethyl acetate and chloroform fractions.

-

Chromatographic Purification: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Synthesis of this compound

While a specific, detailed synthetic protocol for this compound has not been found in the literature, its synthesis can be envisioned through established methods for xanthone synthesis. A common approach involves the condensation of a substituted benzoic acid with a substituted phenol, followed by cyclization.

Hypothetical Synthetic Approach (Grover, Shah, and Shah Method):

-

Condensation: Reaction of 2,4-dihydroxybenzoic acid with 4-methoxyphenol (B1676288) in the presence of a condensing agent like trifluoroacetic anhydride (B1165640) or a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) to form a benzophenone (B1666685) intermediate.

-

Cyclization: The resulting benzophenone is then cyclized to the xanthone skeleton via an intramolecular nucleophilic substitution, often promoted by heating with a base such as potassium hydroxide.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are currently limited. However, significant insights can be drawn from the well-documented activities of a structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone . This related xanthone has demonstrated potent anti-inflammatory effects.

Hypothesized Anti-Inflammatory Mechanism:

It is hypothesized that this compound may also exhibit anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway . This pathway is a key regulator of the inflammatory response.

Proposed Signaling Pathway:

-

LPS Recognition: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to TLR4 on the surface of immune cells like macrophages.

-

TLR4 Activation: This binding event triggers the dimerization of TLR4 and the recruitment of adaptor proteins, leading to the activation of downstream signaling cascades.

-

IKK Activation: A key downstream event is the activation of the IκB kinase (IKK) complex.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate from the cytoplasm to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription and subsequent production of inflammatory mediators such as TNF-α, IL-6, and COX-2.

-

Inhibition by this compound (Hypothesized): It is proposed that this compound may interfere with this pathway, potentially by inhibiting the binding of LPS to TLR4 or by modulating the activity of downstream signaling molecules, thereby preventing the activation of NF-κB and reducing the expression of pro-inflammatory genes.

Conclusion and Future Directions

This compound is a fascinating natural product with a chemical structure that suggests potential for biological activity. While research directly focused on this compound is still in its early stages, the established anti-inflammatory properties of its close structural analog provide a strong rationale for further investigation. Future research should focus on:

-

Confirmation of Biological Activity: In-depth studies are needed to confirm the hypothesized anti-inflammatory effects of this compound and to explore other potential activities, such as antioxidant, anticancer, and neuroprotective effects.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.

-

Development of a Scalable Synthesis: An efficient and scalable synthetic route would be invaluable for producing sufficient quantities of the compound for extensive biological evaluation and potential drug development.

The exploration of this compound holds promise for the discovery of new therapeutic agents from natural sources. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area.

References

Spectroscopic Profile of 1,7-Dihydroxy-4-methoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,7-Dihydroxy-4-methoxyxanthone (CAS No. 87339-76-2), a naturally occurring xanthone (B1684191).[1][2] The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. While comprehensive spectroscopic data is ideal, this guide is compiled from available information, noting where specific experimental data remains elusive in publicly accessible literature.

Molecular Structure and Properties

IUPAC Name: 1,7-dihydroxy-4-methoxyxanthen-9-one[1][3] Molecular Formula: C₁₄H₁₀O₅[1][3][4] Molecular Weight: 258.23 g/mol [1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the available NMR data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data presented below was reported in DMSO-d₆.[4]

| Carbon Atom | Chemical Shift (δ) ppm |

| 1 | 161.4 |

| 2 | 97.4 |

| 3 | 92.9 |

| 4 | 165.7 |

| 4a | 157.1 |

| 5a | 145.2 |

| 6 | 116.1 |

| 7 | 163.6 |

| 8 | 109.1 |

| 8a | 108.2 |

| 9 | 181.7 |

| 9a | 105.9 |

| 4-OCH₃ | 55.6 |

| Data sourced from Phytochemistry, 58, 1245 (2001) as cited by SpectraBase.[4] |

¹H NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While the specific IR spectrum for this compound is not available, a typical xanthone structure would exhibit the following characteristic absorption bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (conjugated ketone) | 1610-1660 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (ether and phenol) | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure. The specific mass spectrum for this compound is not detailed in the available literature. For a compound with the molecular formula C₁₄H₁₀O₅, the expected exact mass of the molecular ion [M]⁺ would be approximately 258.05 g/mol .[1][4]

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of xanthone compounds, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a proton frequency of 400 MHz or higher, is used.

-

¹H NMR Acquisition: The sample is placed in the spectrometer. The spectrum is acquired at room temperature. Key parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: An FTIR spectrometer, such as a Thermo Scientific Nicolet series or equivalent, is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of compound.

-

Data Acquisition: The sample solution is introduced into the ion source. Mass spectra are acquired in both positive and negative ion modes over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C14H10O5 | CID 5465785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine | CAS:872729-33-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Phyto4Health [way2drug.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

The Biosynthesis of 1,7-Dihydroxy-4-methoxyxanthone in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of plant secondary metabolites renowned for their diverse pharmacological activities. Among them, 1,7-dihydroxy-4-methoxyxanthone holds significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. It details the precursor molecules, key enzymatic steps, and proposed intermediate compounds. Furthermore, this guide outlines relevant experimental protocols for pathway elucidation and presents a logical framework for future research in this area.

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are predominantly found in a limited number of plant families, including the Clusiaceae, Gentianaceae, and Hypericaceae.[1][2][3][4] These compounds exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution patterns on the xanthone (B1684191) core dictate their bioactivity. This compound is a notable example, and elucidating its biosynthetic origin is a key objective for harnessing its full potential. This document serves as an in-depth guide to the current understanding of its formation in plants.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of xanthones is a complex process that initiates from primary metabolism, branching off from the shikimate and acetate-malonate pathways.[1][2] While the complete pathway for this compound has not been fully elucidated in a single plant species, a putative pathway can be constructed based on established knowledge of general xanthone biosynthesis.

Formation of the Benzophenone (B1666685) Intermediate

The initial steps involve the condensation of intermediates from the shikimate and acetate-malonate pathways to form a central benzophenone precursor.[1][5] The shikimate pathway provides a benzoyl-CoA derivative, while the acetate-malonate pathway contributes three molecules of malonyl-CoA. These precursors are condensed by a key enzyme, benzophenone synthase (BPS) , a type III polyketide synthase, to yield 2,4,6-trihydroxybenzophenone.[1][5] Subsequent hydroxylation, catalyzed by a benzophenone 3'-hydroxylase (B3'H) , a cytochrome P450 monooxygenase, is proposed to form 2,3',4,6-tetrahydroxybenzophenone, a critical intermediate in the biosynthesis of many xanthones.[5]

Oxidative Cyclization to the Xanthone Core

The central benzophenone intermediate undergoes a regioselective intramolecular oxidative C-O phenol (B47542) coupling to form the tricyclic xanthone core.[1] This reaction is catalyzed by a cytochrome P450 enzyme, leading to the formation of either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone (1,3,7-THX) , which serve as the primary precursors for a vast array of xanthone derivatives.[1][2][4] For the biosynthesis of this compound, 1,3,7-THX is the logical precursor.

Tailoring Steps: Dehydroxylation and O-Methylation

The final steps in the biosynthesis of this compound from 1,3,7-THX involve specific tailoring reactions. These are the least understood steps and are presented here as a putative sequence:

-

Dehydroxylation at C-3: The removal of the hydroxyl group at the C-3 position of the xanthone core is a necessary step. The enzymatic mechanism for such a reductive dehydroxylation in xanthone biosynthesis is currently unknown but is a critical area for future research.

-

O-Methylation at C-4: The hydroxyl group at the C-4 position is methylated to yield the final product. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . The regiospecificity of this OMT is crucial for the formation of the 4-methoxy group. While OMTs involved in flavonoid and other phenylpropanoid biosynthesis are well-characterized, the specific OMT responsible for this step in xanthone biosynthesis remains to be identified.[6][7]

The precise order of these tailoring steps is yet to be determined and may vary between plant species.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

Elucidating the complete biosynthetic pathway requires a multi-faceted approach combining transcriptomics, proteomics, and enzymology.

Transcriptome Analysis of Xanthone-Producing Plants

Comparative transcriptomic analysis of tissues with high and low accumulation of this compound can identify candidate genes involved in its biosynthesis.[8][9][10]

Experimental Workflow:

-

Plant Material: Collect tissues (e.g., leaves, roots, stems) from a plant species known to produce this compound at different developmental stages or under different environmental conditions.

-

RNA Extraction and Sequencing: Isolate total RNA and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome and identify differentially expressed genes. Focus on gene families known to be involved in secondary metabolism, such as cytochrome P450s, O-methyltransferases, and reductases.

Heterologous Expression and Enzyme Characterization

Candidate genes identified through transcriptomics can be functionally characterized by heterologous expression in a suitable host system (e.g., E. coli, yeast).[11][12]

Protocol for O-Methyltransferase Assay:

-

Cloning and Expression: Clone the candidate OMT cDNA into an expression vector and transform it into E. coli. Induce protein expression.

-

Protein Purification: Purify the recombinant OMT using affinity chromatography.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., a hydroxylated xanthone precursor), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the products.

-

Analyze the products by HPLC or LC-MS to confirm the formation of the methylated xanthone.[7]

-

Quantitative Analysis of Xanthones

Accurate quantification of this compound and its potential precursors in plant tissues is essential for understanding the metabolic flux through the pathway. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice.[13][14][15][16]

General HPLC-MS Protocol:

-

Sample Preparation: Extract metabolites from finely ground plant material using a suitable solvent (e.g., methanol).

-

Chromatographic Separation: Separate the compounds on a C18 reverse-phase column using a gradient of acidified water and acetonitrile.

-

Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in negative ion mode for sensitive detection of the deprotonated molecular ions of the xanthones.

-

Quantification: Use an external standard curve of authentic this compound to quantify its concentration in the samples.

Data Presentation

Quantitative data from experimental studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Putative Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product(s) | Status |

| Benzophenone Synthase | BPS | Type III Polyketide Synthase | Benzoyl-CoA, 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | Characterized |

| Benzophenone 3'-hydroxylase | B3'H | Cytochrome P450 | 2,4,6-Trihydroxybenzophenone | 2,3',4,6-Tetrahydroxybenzophenone | Characterized |

| Xanthone Synthase | --- | Cytochrome P450 | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone | Characterized |

| Xanthone 3-Dehydroxylase | --- | Reductase (Putative) | 1,3,7-Trihydroxyxanthone | Putative dehydroxylated intermediate | Hypothetical |

| Xanthone 4-O-Methyltransferase | XOMT | O-Methyltransferase | Putative dehydroxylated intermediate | This compound | Hypothetical |

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of the chemical diversity generated by plant secondary metabolism. While the general framework of the pathway is understood, the specific enzymes responsible for the final tailoring steps remain to be discovered. Future research should focus on:

-

Identification and characterization of the putative dehydroxylase and the specific 4-O-methyltransferase. Transcriptomic and proteomic approaches in xanthone-producing plants are promising strategies.

-

In vitro reconstitution of the entire biosynthetic pathway using purified recombinant enzymes to confirm the proposed steps.

-

Metabolic engineering of microbial or plant systems for the sustainable production of this compound.

The elucidation of this pathway will not only advance our fundamental understanding of plant biochemistry but also pave the way for the biotechnological production of this valuable pharmacologically active compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. maxapress.com [maxapress.com]

- 7. maxapress.com [maxapress.com]

- 8. geneonline.com [geneonline.com]

- 9. bioengineer.org [bioengineer.org]

- 10. frontiersin.org [frontiersin.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. biorxiv.org [biorxiv.org]

- 13. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,7-Dihydroxy-4-methoxyxanthone Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,7-dihydroxy-4-methoxyxanthone derivatives, a class of compounds with significant therapeutic potential. The document details their anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative data and mechanistic insights. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided to facilitate further research and development. Signaling pathways and experimental workflows are visualized using Graphviz to offer clear, logical representations of complex processes. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmacology.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. Naturally occurring and synthetic xanthone (B1684191) derivatives have garnered considerable interest in medicinal chemistry due to their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. The substitution pattern on the xanthone core is a key determinant of their biological activity. This guide focuses specifically on derivatives of this compound, exploring the impact of further substitutions on their therapeutic properties.

Anti-inflammatory Properties

A prominent derivative, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN), has been extensively studied for its potent anti-inflammatory effects.[1][2] Research has elucidated its mechanism of action, which involves the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

1,7-dihydroxy-3,4-dimethoxyxanthone has been identified as a selective inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammation. XAN has been shown to directly bind to TLR4, inhibiting its dimerization and subsequent downstream signaling.[2][3] This leads to a reduction in the phosphorylation of key signaling molecules such as p65 and JNK, and ultimately suppresses the production of pro-inflammatory cytokines.[2]

Anticancer Properties

Several 1,7-dihydroxyxanthone derivatives have demonstrated promising anticancer activity against various cancer cell lines. The position and nature of substituents on the xanthone scaffold play a crucial role in determining their cytotoxic efficacy.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,7-dihydroxyxanthone derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,7-Dihydroxyxanthone | HepG2 (Human Liver Carcinoma) | 13.2 | [2] |

| 1,6-Dihydroxyxanthone | WiDr (Human Colon Carcinoma) | > 1,3-dihydroxyxanthone | [1] |

| 1,3,6-Trihydroxyxanthone | WiDr (Human Colon Carcinoma) | < 1,3,8-trihydroxyxanthone | [1] |

| 1,3-Dihydroxyxanthone | WiDr (Human Colon Carcinoma) | 355-1255 | [1] |

| Trihydroxyxanthones | WiDr (Human Colon Carcinoma) | 38-384 | [1] |

| Trihydroxyxanthone 3a | MCF-7 (Human Breast Adenocarcinoma) | 184 ± 15 | [1] |

| Trihydroxyxanthone 3a | WiDr (Human Colon Carcinoma) | 254 ± 15 | [1] |

| Trihydroxyxanthone 3a | HeLa (Human Cervical Carcinoma) | 277 ± 9 | [1] |

Antimicrobial Properties

While the antimicrobial activity of xanthones, in general, is well-documented, specific data for this compound derivatives is less abundant. However, structure-activity relationship (SAR) studies on other dihydroxanthone derivatives suggest that the presence and position of hydroxyl and other functional groups significantly influence their antibacterial and antifungal efficacy. For instance, studies on dihydroxanthone derivatives have shown that the presence of electron-withdrawing groups can lead to an increase in antibacterial activity.

Further research is required to systematically evaluate the antimicrobial spectrum and potency of a broader range of this compound derivatives and to establish clear structure-activity relationships.

Experimental Protocols

Synthesis of 1,7-Dihydroxyxanthone Derivatives

A general and effective method for the synthesis of polyhydroxyxanthones involves the condensation of a suitably substituted 2-hydroxybenzoic acid with a phenol (B47542) derivative using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-hydroxybenzoic acid (1 equivalent) and the substituted phenol (1.1 equivalents).

-

Addition of Eaton's Reagent: Under a nitrogen atmosphere, slowly add Eaton's reagent to the flask with stirring. The reagent often serves as both the catalyst and the solvent.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry the crude product.

-

Purification: Purify the crude xanthone derivative by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Detailed Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse pharmacological properties. The anti-inflammatory and anticancer activities of certain derivatives are well-supported by scientific evidence, with clear mechanisms of action being elucidated. While their antimicrobial potential is evident from broader studies on xanthones, more focused research is needed to fully characterize the activity of this specific subclass. The detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of these fascinating molecules and to contribute to the development of new and effective drugs.

References

The Pharmacological Potential of 1,7-Dihydroxy-4-methoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

1,7-Dihydroxy-4-methoxyxanthone is a member of the xanthone (B1684191) class of organic compounds, a group recognized for a wide array of pharmacological activities. While comprehensive data on this specific molecule is emerging, research on closely related analogs, particularly 1,7-dihydroxyxanthone and 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the available quantitative data, details relevant experimental protocols for pharmacological evaluation, and visualizes key signaling pathways implicated in the bioactivity of related xanthone compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the pharmacological promise of this compound.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in higher plants and fungi and have attracted significant scientific interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core plays a crucial role in modulating their pharmacological properties.

This guide focuses on the pharmacological potential of this compound. Due to the limited availability of direct studies on this compound, this document also draws upon the wealth of information available for its close structural analogs: the parent compound 1,7-dihydroxyxanthone and the more extensively studied 1,7-dihydroxy-3,4-dimethoxyxanthone (often abbreviated as XAN). By examining the activities of these related molecules, we can infer the likely therapeutic avenues for this compound and provide a roadmap for its systematic investigation.

Quantitative Pharmacological Data

Quantitative data on the bioactivity of xanthone derivatives is critical for comparative analysis and for understanding structure-activity relationships. While specific data for this compound is not extensively available in the public domain, the following table summarizes a key finding for its parent compound, 1,7-dihydroxyxanthone.

Table 1: Anticancer Activity of 1,7-Dihydroxyxanthone

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| 1,7-Dihydroxyxanthone | HepG2 (Human Liver Carcinoma) | Not Specified | IC50 | 13.2 µM | [1] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The anticancer activity of 1,7-dihydroxyxanthone against the HepG2 cell line suggests that the 1,7-dihydroxy substitution pattern on the xanthone scaffold is a key contributor to its cytotoxic effects. Further studies are warranted to determine how the addition of a methoxy group at the 4-position influences this activity.

Potential Pharmacological Activities and Mechanisms of Action

Based on studies of the closely related compound 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN), this compound is predicted to exhibit a range of pharmacological activities. The primary areas of interest are its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

XAN has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory pathways. A primary mechanism involves the suppression of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling cascade.[2] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, leading to a downstream inflammatory response.

The proposed mechanism of action for XAN involves:

-

Direct binding to TLR4: This interaction can inhibit the dimerization of the TLR4 receptor, a crucial step in signal transduction.[2]

-

Inhibition of NF-κB activation: By suppressing the TLR4 pathway, XAN can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

-

Downregulation of pro-inflammatory mediators: The inhibition of NF-κB activation leads to a decrease in the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as the enzyme inducible nitric oxide synthase (iNOS).[3]

Anticancer Activity

Studies on XAN have also revealed its potential as an anticancer agent, particularly in multidrug-resistant (MDR) cancer cells.[4] The proposed mechanism involves the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. MAPKs are a family of protein kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

The effects of XAN on MAPK signaling include:

-

Modulation of ERK, JNK, and p38 pathways: XAN has been shown to influence the phosphorylation status of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2]

-

Induction of apoptosis and cell cycle arrest: By modulating MAPK signaling, XAN can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[4]

Detailed Experimental Protocols

The following protocols are provided as a guide for the pharmacological evaluation of this compound. These are standard assays used in the assessment of antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

-

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectroscopic grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control to a fixed volume of the DPPH solution.

-

Include a blank control containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the concentration of the compound.

Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to study the anti-inflammatory effects of compounds.

-

Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce pro-inflammatory mediators. The ability of a test compound to inhibit the production of these mediators is a measure of its anti-inflammatory activity.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits (for cytokine measurement, e.g., TNF-α, IL-1β)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well or 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control and an LPS-only control.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using specific ELISA kits.

-

-

Data Analysis: Compare the levels of nitric oxide and cytokines in the compound-treated groups to the LPS-only control group to determine the inhibitory effect of the compound.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological potential of this compound is currently limited, the available data for its close structural analogs strongly suggest its promise as a bioactive molecule. The anticancer activity of 1,7-dihydroxyxanthone and the potent anti-inflammatory and anticancer effects of 1,7-dihydroxy-3,4-dimethoxyxanthone highlight the therapeutic potential of this class of compounds.

Future research should focus on:

-

Synthesis and isolation: Developing efficient methods for the synthesis or isolation of this compound to enable comprehensive pharmacological screening.

-

In vitro screening: Conducting a broad range of in vitro assays to evaluate its antioxidant, anti-inflammatory, anticancer, and other potential biological activities.

-

Mechanism of action studies: Investigating the molecular mechanisms underlying its biological effects, including its impact on key signaling pathways.

-

In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

This technical guide provides a solid foundation for initiating and advancing research into the pharmacological potential of this compound. The provided protocols and mechanistic insights from related compounds offer a clear path forward for unlocking the therapeutic promise of this intriguing xanthone derivative.

References

- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Isolation of 1,7-Dihydroxy-4-methoxyxanthone from Cratoxylum maingayi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 1,7-dihydroxy-4-methoxyxanthone from the plant Cratoxylum maingayi. The document details the necessary experimental protocols, presents relevant data in a structured format, and visualizes the workflow and a key potential signaling pathway.

Introduction

Cratoxylum maingayi, a flowering tree in the Hypericaceae family, is a known source of various phenolic compounds, including xanthones.[1][2] Among these, this compound has been successfully isolated from the wood of this plant.[1] Xanthones are a class of organic compounds with a characteristic three-ring system and are of significant interest to researchers due to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] This guide focuses on the methodology for isolating this compound and explores its potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | N/A |

| Molecular Weight | 258.23 g/mol | N/A |

| IUPAC Name | 1,7-dihydroxy-4-methoxyxanthen-9-one | N/A |

| CAS Number | 87339-76-2 | N/A |

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Cratoxylum maingayi is not extensively documented in a single source, the following procedure is a composite methodology based on the successful isolation of other xanthones from the same genus and species.[4]

Plant Material Collection and Preparation

-

Plant Part: Wood of Cratoxylum maingayi.

-

Preparation: The collected wood should be air-dried in the shade and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvents: Hexane (B92381) and Ethyl Acetate (B1210297) (EtOAc).

-

Procedure:

-

The powdered plant material (e.g., 4 kg) is sequentially macerated with hexane (e.g., 15 L) for a period of three days at room temperature. This step is crucial for removing nonpolar constituents like fats and waxes.[4]

-

The hexane extract is filtered and concentrated under reduced pressure.

-

The residual plant material is then extracted with ethyl acetate (e.g., 15 L) for another three days at room temperature.[4]

-

The ethyl acetate extract is filtered and evaporated to dryness to yield the crude extract containing the xanthones.

-

Chromatographic Isolation

-

Initial Fractionation (Quick Column Chromatography - QCC):

-

The crude ethyl acetate extract is subjected to Quick Column Chromatography (QCC) on silica (B1680970) gel.

-

A solvent gradient of increasing polarity, starting from 100% hexane to 100% ethyl acetate, is used to elute the column.[4]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing xanthones.

-

-

Fine Purification (Column Chromatography - CC):

-

Fractions rich in the target compound, as identified by TLC comparison with a standard if available, are pooled and subjected to further column chromatography on silica gel.

-

A less polar solvent system, such as a mixture of hexane and ethyl acetate in varying ratios (e.g., starting with 25% EtOAc in hexane), is typically used for finer separation.[4]

-

Fractions are again collected and analyzed by TLC. Those containing the pure compound are combined and concentrated.

-

Characterization

The structure of the isolated this compound is confirmed by spectroscopic methods.

| Spectroscopic Data | Chemical Shift (δ) |

| ¹³C NMR (DMSO-d₆) | A comprehensive list of chemical shifts for each carbon atom is available in chemical databases. Key signals would confirm the xanthone (B1684191) backbone, the positions of the hydroxyl and methoxy (B1213986) groups. |

Experimental Workflow

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on a closely related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), provides valuable insights into its potential pharmacological effects. This related xanthone has demonstrated significant anti-inflammatory and anti-proliferative properties.[5][6][7]

Anti-inflammatory Activity

1,7-dihydroxy-3,4-dimethoxyxanthone has been shown to inhibit inflammation in macrophages by suppressing the TLR4/NF-κB signaling cascade.[6][7] This pathway is a cornerstone of the inflammatory response. The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating genes involved in immunity and inflammation.[8] The canonical NF-κB activation pathway is triggered by stimuli such as lipopolysaccharide (LPS), leading to the transcription of pro-inflammatory cytokines.[8] The inhibitory effect of the related xanthone on this pathway suggests that this compound may possess similar anti-inflammatory capabilities.

Potential NF-κB Signaling Pathway Inhibition

Conclusion